Isooctyl 3-mercaptopropionate

描述

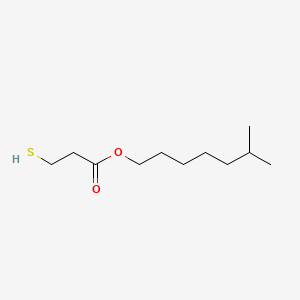

Isooctyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C11H22O2S . It is a colorless liquid known for its thiol group, which imparts unique chemical properties. This compound is widely used in various industrial applications due to its ability to act as a polymerization modifier and crosslinking agent .

准备方法

Synthetic Routes and Reaction Conditions: Isooctyl 3-mercaptopropionate can be synthesized by reacting isooctanol with 3-mercaptopropionic acid in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. The resulting product is then purified through distillation and recrystallization processes.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, enhances the efficiency of the production process.

化学反应分析

Types of Reactions: Isooctyl 3-mercaptopropionate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

- Molecular Formula : C11H22O2S

- Molecular Weight : 218.36 g/mol

- Physical State : Clear, colorless liquid

- Density : 0.957 g/cm³

- Boiling Point : 285.9°C

IOMP contains a thiol group (-SH), which plays a crucial role in its chemical reactivity. It functions primarily as a chain transfer agent in polymerization processes, influencing the molecular weight and properties of polymers. The mechanism involves the transfer of a hydrogen atom from IOMP to the growing polymer chain, thereby terminating that chain's growth while initiating a new chain from the IOMP radical .

Polymer Chemistry

IOMP is extensively utilized as a chain transfer agent in the emulsion polymerization of various monomers, such as styrene and methyl methacrylate (MMA). Its ability to control molecular weight distribution is pivotal for producing polymers with desired characteristics.

Case Study: Emulsion Polymerization of Styrene

A study published in the Journal of Applied Polymer Science demonstrated that IOMP effectively controlled the molecular weights of poly(methyl methacrylate) (PMMA), leading to lower average molecular weights throughout the reaction. This control is essential for applications requiring specific mechanical properties in coatings .

Biological Applications

IOMP has been investigated for its potential in drug delivery systems due to its ability to form stable thiol bonds with biomolecules. This property enhances the stability and efficacy of therapeutic agents.

- Protein Interactions : The compound is used to synthesize thiolated biomolecules, which are critical for studying protein dynamics and enzyme activities.

- Antimicrobial Properties : Preliminary studies suggest that IOMP may exhibit antimicrobial activity, indicating potential for developing new antimicrobial agents .

Industrial Applications

IOMP's unique properties make it valuable in various industrial applications:

- Adhesives and Sealants : Its crosslinking capabilities enhance the performance of adhesives and sealants.

- Coatings : Used in formulating coatings that require improved hydrophobicity and flexibility due to its branched isooctyl group .

Summary of Chemical Reactions Involving IOMP

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Thiol group oxidized to form disulfides | Disulfides |

| Reduction | Ester group reduced to form alcohols | Alcohols |

| Substitution | Thiol group participates in nucleophilic substitution | Thioethers |

作用机制

The mechanism of action of isooctyl 3-mercaptopropionate involves its thiol group, which can form covalent bonds with various substrates. This property is exploited in polymerization reactions where it acts as a chain transfer agent, thereby regulating the molecular weight of the resulting polymers. The thiol group can also interact with metal ions, enhancing the durability and chemical resistance of the final product.

相似化合物的比较

- Pentaerythritol tetrakis (3-mercaptopropionate)

- Trimethylolpropane tris (3-mercaptopropionate)

- Butyl 3-mercaptopropionate

- Methyl 3-mercaptopropionate

Comparison: Isooctyl 3-mercaptopropionate is unique due to its branched isooctyl group, which imparts greater hydrophobicity and flexibility compared to its linear counterparts. This makes it particularly useful in applications requiring enhanced water resistance and mechanical properties .

生物活性

Isooctyl 3-mercaptopropionate (IOMP), an organosulfur compound, has garnered attention for its diverse biological activities and applications in polymer chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C11H22O2S

- Molecular Weight : 218.36 g/mol

- Physical State : Clear, colorless liquid

- Density : 0.957 g/cm³

- Boiling Point : 285.9°C at 760 mmHg

- Flash Point : 148.4°C

These properties contribute to its utility in various industrial and biological applications.

This compound primarily acts as a chain transfer agent in polymerization processes. Its thiol group (-SH) allows it to interact with radical species during polymerization, effectively controlling the molecular weight and properties of the resulting polymers. This mechanism is crucial in applications such as:

- Polymer Chemistry : Modifying the physical properties of polymers by controlling their molecular weight distribution.

- Biological Systems : Potential interactions with thiol-containing proteins and enzymes, influencing their activity.

Table 1: Summary of Chemical Reactions Involving IOMP

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Thiol group oxidized to form disulfides | Disulfides |

| Reduction | Ester group reduced to form alcohols | Alcohols |

| Substitution | Thiol group participates in nucleophilic substitution | Thioethers |

Applications in Medicine and Biology

- Drug Delivery Systems : IOMP has been investigated for its potential in drug delivery due to its ability to form stable thiol bonds with various biomolecules, enhancing the stability and efficacy of therapeutic agents.

- Protein Interactions : The compound is utilized in synthesizing thiolated biomolecules, which are essential for studying protein interactions and enzyme activities . This application is particularly relevant in biochemical research where understanding protein dynamics is crucial.

- Antimicrobial Properties : Preliminary studies suggest that IOMP may exhibit antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Emulsion Polymerization Studies

A study published in the Journal of Applied Polymer Science explored the use of IOMP as a chain transfer agent in the emulsion polymerization of styrene. The results demonstrated that IOMP effectively controlled the molecular weights of poly(methyl methacrylate) (PMMA), leading to a lower evolution of both number- and weight-average molecular weights throughout the reaction . This control over polymer properties is significant for producing coatings with desirable characteristics.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of IOMP. According to data from ECHA, skin irritation tests indicated no significant irritation effects at specified concentrations . This finding supports its potential use in consumer products where skin contact may occur.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Isooctyl 3-mercaptopropionate, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 3-mercaptopropionic acid with isooctanol under acid catalysis (e.g., sulfuric acid). Optimization requires factorial design experiments to test variables like temperature (80–120°C), molar ratios (1:1 to 1:2), and catalyst concentration. Purity is assessed via gas chromatography (GC) or HPLC, with yield maximized by iterative refinement of reaction conditions .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound, and what key peaks indicate structural integrity?

- Methodological Answer :

- ¹H NMR : A singlet at δ 1.0–1.5 ppm (isooctyl CH₃ groups), a triplet at δ 2.5–2.8 ppm (-CH₂-S-), and a triplet at δ 3.6–4.0 ppm (ester -CH₂-O-).

- IR : Strong absorption at ~1730 cm⁻¹ (C=O ester), 2550–2600 cm⁻¹ (-SH stretch, though often absent due to oxidation).

Cross-validation with PubChem spectral data (InChI Key: RRZCFXQTVDJDGF-UHFFFAOYSA-N) ensures consistency .

Q. What are the stability considerations for this compound under varying storage conditions (e.g., temperature, light, oxygen exposure)?

- Methodological Answer : Stability studies should follow accelerated aging protocols (40°C/75% RH for 6 months) with periodic GC analysis. Oxygen-sensitive thiol groups necessitate inert-atmosphere storage (argon or nitrogen). Degradation products (e.g., disulfides) are identified via LC-MS. Contradictions in literature data on shelf life require statistical analysis (ANOVA) to resolve .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in radical polymerization systems?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the S-H bond to predict initiation efficiency. Molecular dynamics simulations model interactions with monomers (e.g., styrene, acrylates) to assess chain-transfer kinetics. Software like Gaussian or ORCA is used, with validation against experimental polymerization rates .

Q. What experimental designs are suitable for investigating the compound’s role as a chain-transfer agent in polymer chemistry, and how can data contradictions be resolved?

- Methodological Answer : Use a fractional factorial design to test variables: monomer type, initiator concentration, and temperature. Kinetic data (e.g., molecular weight distribution via GPC) may contradict due to side reactions (disulfide formation). Contradictions are resolved via sensitivity analysis and mechanistic studies (e.g., EPR to detect radical intermediates) .

Q. How does this compound interact with biological systems, and what methodologies ensure ethical rigor in preliminary toxicology studies?

- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) use human cell lines (HEK293, HepG2) with ISO-certified reagents. Dose-response curves (IC₅₀) are generated with positive/negative controls. Ethical compliance requires IRB approval for human-derived cells and adherence to OECD Guidelines for in vivo alternatives (e.g., zebrafish embryos) .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting data on the compound’s thermal degradation pathways?

- Methodological Answer : Multivariate analysis (PCA or PLS) identifies outlier datasets. Thermogravimetric analysis (TGA) coupled with FTIR monitors decomposition products (e.g., SO₂, CO₂). Contradictions arise from varying heating rates (5–20°C/min); Kissinger’s method standardizes activation energy calculations .

Q. How can researchers validate the reproducibility of this compound’s synthetic protocols across different laboratories?

- Methodological Answer : Collaborative trials using standardized SOPs (e.g., ISO 17025) with inter-lab comparisons. Metrics include yield (±5%), purity (GC area% ≥98%), and spectroscopic consistency. Discrepancies are addressed via round-robin testing and protocol harmonization .

Q. Methodological Resources

属性

IUPAC Name |

6-methylheptyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274150 | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89136-90-3, 30374-01-7 | |

| Record name | 6-Methylheptyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methylheptyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylheptyl 3-mercaptopropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。